molecular formula C10H13NO B3252898 4-Methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 220215-20-3

4-Methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3252898
CAS No.: 220215-20-3
M. Wt: 163.22 g/mol
InChI Key: CRCYPJVUNDSCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a secondary amine with the chemical formula C10H13NO. This compound belongs to the isoquinoline alkaloids family, which are widely distributed in nature and known for their diverse biological activities . The presence of a methoxy group at the 4-position of the tetrahydroisoquinoline ring system imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate hydrogenation steps in the synthetic pathway .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C or PtO2 catalysts.

    Substitution: Halogens (e.g., Br2, Cl2), nitro compounds (e.g., HNO3).

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-Methoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds in the isoquinoline alkaloids family:

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methoxy group, known for its neuroactive properties.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with potent dopaminergic activity.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A dimethoxy derivative with enhanced neuroprotective effects

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-methoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCYPJVUNDSCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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